1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Overview
Description
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with methoxyphenyl, dimethyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrido[2,3-d]pyrimidine derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA synthesis and cell division, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: Compounds like 5-fluorouracil and methotrexate, which are used as anticancer agents, have structural similarities but distinct functional groups.
Uniqueness
1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and methylphenyl groups contribute to its unique interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5,7-dimethyl-3-[(3-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-15-8-7-9-18(12-15)14-26-23(28)21-16(2)13-17(3)25-22(21)27(24(26)29)19-10-5-6-11-20(19)30-4/h5-13H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILFECGUTIOJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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